(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of tert-butyl and dimethyl substituents on the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 4-tert-butylbenzaldehyde and 3,4-dimethylacetophenone. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base, under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while reduction with NaBH4 can produce saturated alcohols.
Scientific Research Applications
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX). The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Methylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a tert-butyl group.
(2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one: Lacks the dimethyl substituents on the second phenyl ring.
(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of dimethyl groups.
Uniqueness
The presence of both tert-butyl and dimethyl substituents in (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-15-6-10-18(14-16(15)2)20(22)13-9-17-7-11-19(12-8-17)21(3,4)5/h6-14H,1-5H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCGMPDGJYMKGF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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